2-(Bromomethyl)-2-(propan-2-yl)oxolane
Description
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-propan-2-yloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)8(6-9)4-3-5-10-8/h7H,3-6H2,1-2H3 |
InChI Key |
ADYRPLWLKNJJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCO1)CBr |
Origin of Product |
United States |
Biological Activity
2-(Bromomethyl)-2-(propan-2-yl)oxolane, also known as 2-(bromomethyl)-2-propan-2-yloxolane, is a heterocyclic compound belonging to the oxolane (tetrahydrofuran) family. Its molecular formula is C8H15BrO, and it has a molecular weight of 207.11 g/mol. This compound's unique structure, featuring a bromomethyl group, enhances its reactivity and potential biological applications.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 2-(bromomethyl)-2-propan-2-yloxolane |
| InChI Key | ADYRPLWLKNJJCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1(CCCO1)CBr |
The biological activity of 2-(Bromomethyl)-2-(propan-2-yl)oxolane primarily arises from the electrophilic nature of the bromomethyl group. This group can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity. The mechanism may involve:
- Enzyme Inhibition : The compound may bind to the active site of enzymes, blocking substrate access.
- Modification of Protein Function : The bromomethyl group can modify protein residues, altering their function and potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies highlight the potential biological activities associated with oxolane derivatives:
- A study on related oxolane compounds showed significant inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential antibacterial properties.
- Another investigation revealed that certain oxolane derivatives exhibited cytotoxicity against human cancer cell lines, suggesting their utility in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of oxolane derivatives indicates that modifications to the oxolane ring and substituents significantly influence biological activity. Key findings include:
- Electrophilic Substituents : The presence of electrophilic groups like bromine enhances reactivity and biological activity.
- Steric Effects : The size and branching of substituents impact solubility and interaction with biological targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-(Bromomethyl)-2-(propan-2-yl)oxolane and its analogs:
Key Observations:
- Substituent Effects : The isopropyl group in the target compound imposes moderate steric hindrance compared to the bulkier isobutyl group in ’s analog. This difference may influence reaction kinetics and regioselectivity in alkylation or nucleophilic substitution reactions.
- Molecular Weight : The dichlorophenyl-substituted dioxolane (328.00 g/mol) has a significantly higher molecular weight due to aromatic and halogenated substituents, which may affect its volatility and thermal stability.
Preparation Methods
Bromomethylation via Halogenation of Methyl-Substituted Precursors
One common approach starts from a methyl-substituted oxolane derivative, where the methyl group is selectively brominated to form the bromomethyl moiety. This can be achieved by:
- Using N-bromosuccinimide (NBS) under radical conditions or
- Employing halogen acids or elemental bromine under controlled temperatures.
This method requires careful control to avoid overbromination or formation of dibromo by-products, which complicate purification and reduce yield.
Grignard Reagent Mediated Synthesis
The preparation may involve the formation of a Grignard reagent from a suitable aryl or alkyl halide intermediate, followed by carboxylation or reaction with electrophiles to install the isopropyl substituent on the oxolane ring. For example:
- A halogenated precursor is converted to the corresponding magnesium halide (Grignard reagent).
- This intermediate reacts with carbon dioxide or other electrophiles to form the carboxylated or substituted product.
- Subsequent bromination introduces the bromomethyl group.
This approach is advantageous for its high selectivity and yield, as well as adaptability to industrial-scale synthesis.
Bromination and Debromination Steps for Purity Enhancement
In some synthetic routes, bromination produces a mixture of monobromo and dibromo compounds. The dibromo by-products can be converted back to the desired monobromo compound by selective debromination using reagents such as diethyl phosphite. This step improves overall yield and product purity.
Use of Protective Groups and Controlled Reaction Conditions
Protective groups (e.g., silyl ethers) may be used to shield sensitive hydroxyl groups during multi-step synthesis, especially when organometallic reagents are involved. Reaction temperatures, solvents (e.g., dichloromethane, tetrahydrofuran), and inert atmospheres (nitrogen or argon) are carefully controlled to optimize reaction rates and minimize side reactions.
Detailed Reaction Scheme Example
| Step | Reaction Type | Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| 1 | Halogenation of methyl group | NBS or Br2, radical initiator, 0–40 °C, inert gas | Bromomethyl intermediate, >90% yield |
| 2 | Grignard formation | Mg, dry THF, inert atmosphere | Organomagnesium intermediate |
| 3 | Electrophilic substitution | CO2 or electrophile, low temperature | Isopropyl-substituted oxolane intermediate, ~85% yield |
| 4 | Bromination | Br2, controlled temp, solvent (e.g., DCM) | Mixture of mono- and dibromo products |
| 5 | Debromination | Diethyl phosphite, mild conditions | Pure 2-(bromomethyl)-2-(propan-2-yl)oxolane, >85% yield |
Research Data and Yield Analysis
- Bromomethylation of methyl-substituted oxolanes typically achieves yields exceeding 90% when optimized with proper initiators and temperature control.
- Grignard-mediated carboxylation or substitution steps yield approximately 85%, highlighting the efficiency of organometallic approaches.
- Bromination steps can produce mixtures; however, debromination techniques recover over 85% of the desired monobromo product, significantly enhancing overall yield.
- The final product purity, verified by liquid chromatography, often exceeds 98.5%, suitable for further synthetic applications.
Comparative Notes on Methodologies
| Aspect | Halogenation Direct Bromomethylation | Grignard Route with Bromination & Debromination |
|---|---|---|
| Complexity | Moderate | Higher due to multiple steps |
| Yield | High (>90%) | High overall (>85% after debromination) |
| Purity | Moderate to High | Very High (>98.5%) |
| Scalability | Good | Excellent, industrially adaptable |
| Environmental Impact | Potential halogenated waste | Lower toxicity reagents, more environmentally friendly |
| Equipment Requirements | Standard organic synthesis setup | Requires inert atmosphere and dry solvents |
Summary and Recommendations
The preparation of 2-(bromomethyl)-2-(propan-2-yl)oxolane is best achieved through a multi-step synthesis involving:
- Initial bromomethylation of methyl-substituted oxolane precursors.
- Use of Grignard reagents to install the isopropyl substituent.
- Controlled bromination followed by debromination to maximize yield and purity.
- Careful control of reaction conditions and use of protective groups as needed.
This approach balances high yield, product purity, and industrial scalability while minimizing environmental impact. It is supported by extensive research and practical industrial experience.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
